GNA002

EZH2 Degrader Targeted Protein Degradation Epigenetics

Standard EZH2 inhibitors like GSK126 only block methyltransferase activity, failing to address scaffolding functions. GNA002 solves this via covalent Cys668 binding, triggering CHIP-mediated EZH2 degradation. - **Mechanism:** Covalent (Cys668), IC50 = 1.1 μM; outperforms cisplatin in efficacy & toxicity in vivo - **Applications:** DLBCL (Pfeiffer A677G), solid tumors (H&N, lung, breast), nanocarrier payload models - **Supply:** Ideal for head-to-head studies comparing degradation vs. inhibition

Molecular Formula C42H55NO8
Molecular Weight 701.9 g/mol
Cat. No. B15585190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNA002
Molecular FormulaC42H55NO8
Molecular Weight701.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)
InChIKeyHJJVIXXMFVHPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNA002: Covalent EZH2 Inhibitor for Oncology Research


GNA002 is a small molecule that acts as a highly potent, specific, and covalent inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), with an IC50 of 1.1 μM in enzymatic assays [1]. It is a derivative of the natural product gambogenic acid . GNA002 uniquely binds covalently to the Cys668 residue within the EZH2 SET domain, an interaction that triggers the ubiquitination and subsequent proteasomal degradation of the EZH2 protein via the CHIP E3 ligase pathway . This mechanism of action distinguishes it from conventional active-site EZH2 inhibitors that only block enzymatic activity without affecting protein levels. The compound is primarily utilized in oncology research, particularly in models of solid tumors and hematological malignancies where EZH2 is implicated [2].

Covalent EZH2 degradation mechanism study
Cys668-targeted on-mechanism research
Distinct from SAM-competitive inhibitor probes

GNA002: Unique Mechanism and In Vivo Differentiation


Selecting a standard EZH2 inhibitor as a substitute for GNA002 is not scientifically equivalent because of the fundamental difference in their mechanism of action (MOA). Most EZH2 inhibitors, such as GSK126, EPZ005687, and Tazemetostat, function solely as S-adenosylmethionine (SAM)-competitive antagonists, which temporarily block the enzyme's catalytic activity without affecting EZH2 protein stability [1]. In contrast, GNA002 is a covalent degrader. Its binding to Cys668 initiates a targeted protein degradation cascade via the ubiquitin-proteasome system, leading to the physical elimination of the EZH2 protein [2]. This results in a more profound and sustained suppression of EZH2-dependent oncogenic functions, including the depletion of other PRC2 complex members like EED and SUZ12, an effect not observed with simple enzymatic inhibition [3]. This distinct MOA translates to a unique pharmacological profile that cannot be replicated by any analog that only inhibits the catalytic site.

GNA002 vs SAM-competitive inhibitor
Mechanism mismatch: GSK126 only inhibits methyltransferase activity, may not deplete EZH2 protein or affect PRC2 scaffolding functions.
Endpoint profile may differ: GNA002-induced degradation may alter downstream signaling and gene expression patterns not recapitulated by catalytic inhibition.
GNA002 vs chemotherapeutic comparator
Toxicity endpoint context may not transfer: cisplatin-associated body weight loss and adverse effects differ from GNA002's reported tolerability profile.
Efficacy-model context requires validation: comparable tumor suppression reported but direct substitution may confound long-term tolerability endpoints.

GNA002 vs. GSK126 and Cisplatin: Preclinical Efficacy


Superior In Vivo Tumor Suppression vs. GSK126

In a direct comparison, treatment of Cal-27 head and neck cancer cells with GNA002 (2 µM for 48h) resulted in a significant reduction in both EZH2 protein levels and H3K27 trimethylation. In contrast, the selective catalytic inhibitor GSK126 (at a comparable concentration) only reduced the H3K27me3 mark but had no effect on EZH2 protein abundance [1]. Furthermore, GNA002's ability to degrade EZH2 was dependent on the Cys668 residue, as the EZH2-C668S mutant was resistant to degradation [2].

In Vivo Efficacy vs GSK126
Head-to-head
Reported greater tumor volume reduction (p<0.01) with oral GNA002 100 mg/kg/day vs GSK126 50 mg/kg/day i.p. in Cal-27 xenograft.
Model-response endpoint context
Endpoint specific to Cal-27 model
EZH2 Degrader Targeted Protein Degradation Epigenetics

Efficacy and Tolerability vs. Cisplatin

In a head-to-head in vivo study using a Cal-27 xenograft mouse model, oral administration of GNA002 at 100 mg/kg once daily led to a statistically significant decrease in tumor volume compared to the vehicle control group [1]. The efficacy of GNA002 was shown to be directly dependent on its interaction with the Cys668 residue of EZH2, as tumors expressing the non-interacting EZH2-C668S mutant were completely resistant to the anti-tumor effects of GNA002 [2].

Efficacy & Tolerability vs Cisplatin
Head-to-head
Comparable tumor suppression to cisplatin 5 mg/kg/week; significantly better body weight preservation (p<0.05).
Supports tolerability endpoint review
Model-specific; requires validation
Xenograft Model In Vivo Pharmacology Head and Neck Cancer

Cys668-Dependent Degradation Confirmed

GNA002 demonstrates potent inhibition of cancer cell proliferation, with reported IC50 values in the nanomolar range for certain cell lines [1]. While direct comparative data under identical conditions are not available for all analogs, these values can be compared to published data for other EZH2 inhibitors in similar cell panels to provide context.

Cys668 On-Target Validation
Mechanism context
1 μM GNA002 reduced colony formation ~60% in WT-EZH2 cells, no effect in C668S mutant; xenograft tumor suppression only in WT (p<0.001).
Confirms degradation-dependent mechanism
Genetic validation in UMSCC-12 model
Cell Proliferation Assay IC50 Leukemia

EZH2 Protein Loss and H3K27me3 Reduction

GNA002 is described as a selective EZH2 inhibitor. While specific quantitative selectivity data against a broad panel is not detailed in primary sources, the compound's mechanism is explicitly tied to the Cys668 residue, which is unique to EZH2 and not conserved in the closely related EZH1 enzyme [1]. This suggests a high degree of target selectivity based on a covalent interaction that EZH1 cannot support.

EZH2 Protein & H3K27me3 Modulation
Head-to-head
48-h GNA002 reduced EZH2 protein and H3K27me3 in lymphoma cells; GSK126 only reduced H3K27me3.
Enables PRC2 scaffolding loss studies
Protein-level endpoint distinction
Target Engagement Selectivity Histone Methyltransferase

GNA002: Preclinical Application Scenarios


EZH2 Degradation vs. Catalytic Inhibition

GNA002 is the preferred tool for experiments designed to achieve sustained epigenetic reprogramming. Unlike catalytic inhibitors that only temporarily suppress H3K27me3, GNA002's degradation of the EZH2 protein leads to a more durable loss of the PRC2 complex and a more robust reactivation of PRC2-silenced tumor suppressor genes [1]. This makes it ideal for long-term cell culture studies, such as differentiation assays or assessments of stable gene expression changes, where a simple 'on/off' inhibitor would be insufficient.

Tolerable Targeted Therapy Model for Solid Tumors

For in vivo pharmacology studies, GNA002 serves as a critical tool to validate the oncogenic dependency of a tumor model on EZH2. Its well-characterized mechanism, requiring covalent engagement with Cys668, provides a built-in control. The use of the EZH2-C668S mutant cell line, which is completely resistant to GNA002's anti-tumor effects, allows for a clear, unambiguous confirmation that any observed tumor growth inhibition is strictly due to on-target EZH2 degradation and not off-target effects [2].

Advanced Drug Delivery System Development

GNA002 is a valuable chemical probe for the burgeoning field of targeted protein degradation (TPD). It is one of the early and well-characterized examples of a small molecule that induces degradation of a nuclear epigenetic regulator (EZH2) via the ubiquitin-proteasome system, specifically through the CHIP E3 ligase [3]. Researchers studying novel degrader technologies or the cellular machinery governing protein turnover can use GNA002 as a benchmark compound to compare degradation kinetics, pathway dependencies (e.g., requirement for CHIP), and downstream functional consequences.

EZH2 Gain-of-Function Mutant Cancer Models

Given its extensive characterization in Cal-27 and UMSCC-12 head and neck cancer cell lines, GNA002 is a well-suited compound for research specifically focused on HNSCC [4]. It has also demonstrated in vivo efficacy in models of lung adenocarcinoma (A549) and B-cell lymphomas (Daudi, Pfeiffer), making it a versatile tool for exploring EZH2's role across a spectrum of malignancies .

Application
Selection Property
Validation Focus
EZH2 degradation vs catalytic inhibition study
Covalent degradation mechanism
EZH2 protein-loss vs activity-only endpoints
In vivo solid tumor model with tolerability context
Oral bioavailability and body weight endpoint
Tumor suppression vs toxicity index review
Nanocarrier delivery research
Low aqueous solubility model
Encapsulation and tumor-enrichment validation
Gain-of-function mutant EZH2 models
Mutant protein degradation capability
Oncogenic dependency in mutant context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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